

Bioactivity Profile of Indole-Thiomorpholine Methanone Derivatives

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Compound of Interest

Compound Name: (1*H*-indol-3-yl)
(thiomorpholino)methanone

CAS No.: 1155539-32-4

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A Technical Analysis of Cannabinoid and Oncological Pharmacophores

Executive Summary

The indole-thiomorpholine methanone scaffold represents a privileged chemotype in modern medicinal chemistry, characterized by the fusion of an indole core with a thiomorpholine heterocycle via a methanone (carbonyl) linker. This structural motif has emerged as a critical pharmacophore in two distinct therapeutic areas: selective CB2 receptor agonism for pain management and tubulin polymerization inhibition for oncology.

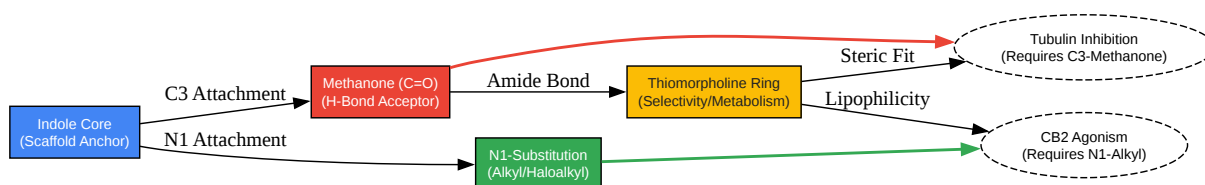
This guide provides a comprehensive technical analysis of this scaffold, detailing its Structure-Activity Relationship (SAR), mechanism of action, and experimental validation protocols. Unlike classic aminoalkylindoles (e.g., the JWH series) which often lack receptor subtype selectivity, the incorporation of a thiomorpholine ring—often as a bioisostere to morpholine—enhances metabolic stability and selectivity profiles, particularly reducing psychotropic CB1 affinity while maintaining potent peripheral anti-inflammatory effects.

Chemical Scaffold & SAR Analysis

The core structure consists of a 1H-indole moiety linked at the C3 position to a thiomorpholin-4-yl group via a carbonyl bridge. The bioactivity is tunable based on substitutions at three key vectors:

- N1-Position (Indole Nitrogen): Critical for receptor affinity. Long lipophilic alkyl chains (e.g., pentyl, fluoropentyl) or morpholino-ethyl groups here drive CB2 receptor affinity.
- C3-Linker (Methanone): The carbonyl group acts as a hydrogen bond acceptor. It restricts conformational freedom compared to methylene linkers, often improving binding kinetics at the colchicine site of tubulin.
- Thiomorpholine Ring: Acts as a lipophilic, metabolically distinct bioisostere of morpholine. The sulfur atom allows for potential S-oxidation to sulfoxides/sulfones, altering polarity and solubility without losing the steric bulk required for receptor pocket filling.

Visualization: Structure-Activity Relationship (SAR)



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Caption: SAR map illustrating the divergent bioactivity profiles based on N1-substitution and the role of the methanone-thiomorpholine motif.

Primary Bioactivity: CB2 Receptor Agonism[1][2][3][4]

Mechanism of Action

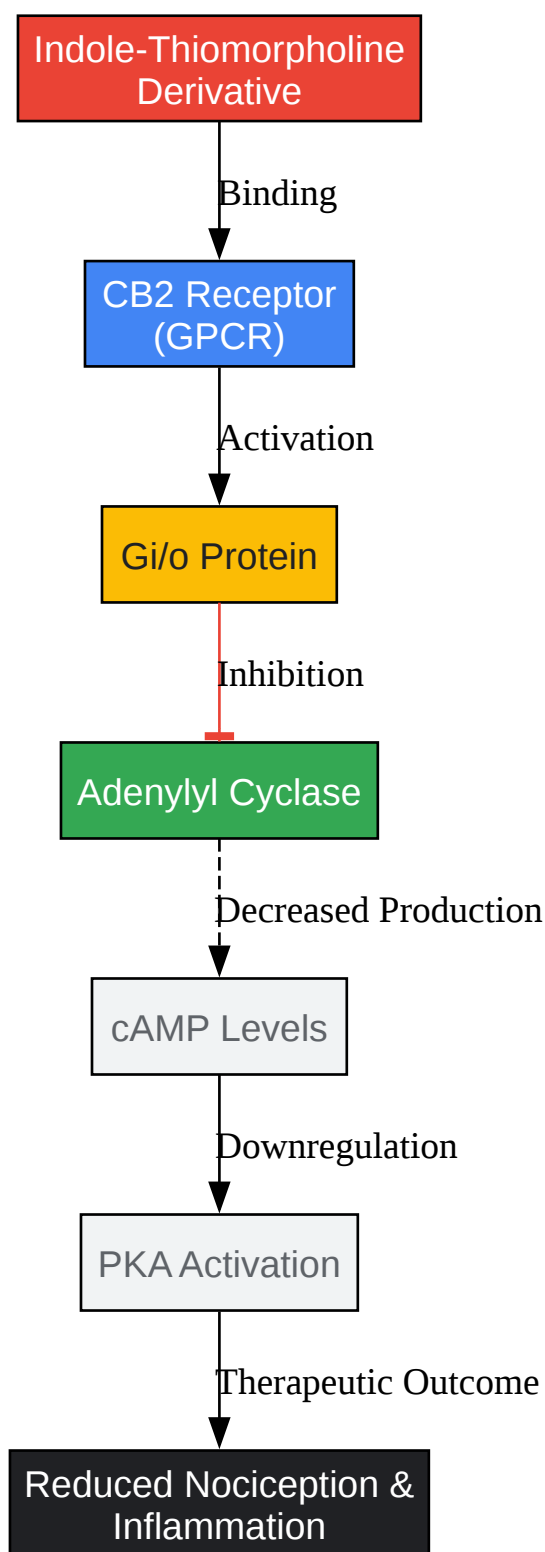
Indole-thiomorpholine methanone derivatives function as G-protein biased agonists at the Cannabinoid Type 2 (CB2) receptor. Unlike CB1, which is abundant in the CNS, CB2 is primarily expressed in peripheral immune cells (macrophages, microglia).

Upon binding, these ligands induce a conformational change in the CB2 receptor, triggering the dissociation of the G α i/o subunit. This initiates a signaling cascade that results in the inhibition of Adenylyl Cyclase (AC) and a subsequent reduction in cyclic AMP (cAMP) levels.

Therapeutic Outcome:

- Analgesia: Suppression of nociceptive signaling without CNS side effects (euphoria/catalepsy).
- Anti-inflammation: Reduction in cytokine release (TNF- α , IL-6) from activated macrophages.

Visualization: CB2 Signaling Pathway



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Caption: Signal transduction pathway for CB2-selective agonists leading to anti-inflammatory effects.

Secondary Bioactivity: Oncology (Tubulin Inhibition)

Certain derivatives, particularly those where the indole is substituted with aryl groups or where the thiomorpholine is part of a larger hybrid system, exhibit potent anticancer properties.

- Target: Colchicine-binding site of tubulin.
- Mechanism: The methanone linker positions the indole and thiomorpholine rings to sterically hinder the polymerization of tubulin dimers into microtubules.
- Cellular Effect: This leads to cell cycle arrest at the G2/M phase, followed by apoptosis in rapidly dividing cells (e.g., MCF-7, HeLa, A549).
- Potency: Reported IC₅₀ values for optimized derivatives often range from 0.03 μM to 5.0 μM depending on the specific cell line and substitution pattern.

Experimental Protocols

A. Synthesis: One-Pot Amide Coupling

Rationale: Direct coupling of indole-3-carboxylic acid ensures regioselectivity at the C3 position.

- Reagents: Indole-3-carboxylic acid (1.0 eq), Thiomorpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
- Solvent: Anhydrous DMF or DCM.
- Procedure:
 - Dissolve Indole-3-carboxylic acid in DMF under N₂ atmosphere.
 - Add DIPEA and stir for 10 min at 0°C.
 - Add EDC·HCl and HOBt; stir for 30 min to activate the acid.
 - Add Thiomorpholine dropwise.
 - Allow to warm to room temperature and stir for 12–24 hours.

- Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).
- Validation: ¹H NMR (presence of thiomorpholine protons at 2.6-3.8 ppm) and HRMS.

B. Functional Assay: [³⁵S]GTPγS Binding (CB2 Potency)

Rationale: This assay measures the functional activation of the G-protein, distinguishing agonists from antagonists.

- Preparation: Membrane preparations from CHO cells stably expressing human CB2 receptors.
- Incubation: Incubate membranes (10 μg protein) with the test compound (10 nM - 10 μM) and [³⁵S]GTPγS (0.1 nM) in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4) containing GDP (10 μM).
- Duration: Incubate for 90 min at 30°C.
- Termination: Rapid filtration through GF/B glass fiber filters; wash with ice-cold buffer.
- Measurement: Liquid scintillation counting.
- Data Analysis: Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary

Compound Class	Primary Target	Key Substitution	Typical IC ₅₀ /EC ₅₀	Selectivity (SI)
N1-Alkyl Indoles	CB2 Receptor	N1-pentyl / N1-fluoropentyl	EC ₅₀ : 10 - 200 nM	CB2 > CB1 (>100x)
N1-Morpholinoethyl	CB2 Receptor	N1-(2-morpholinoethyl)	EC ₅₀ : 20 - 50 nM	High Peripheral Selectivity
Aryl-Indole Hybrids	Tubulin	C3-Methanone-Thiomorpholine	IC ₅₀ : 0.5 - 5.0 μM	Cancer > Normal Cells

References

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Sources

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